molecular formula C17H18BrF B063516 4-Bromo-3-fluoro-4'-pentyl-biphenyl CAS No. 163129-11-1

4-Bromo-3-fluoro-4'-pentyl-biphenyl

Cat. No.: B063516
CAS No.: 163129-11-1
M. Wt: 321.2 g/mol
InChI Key: RGYAEPDUJOIYDX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4’-pentyl-biphenyl is an organic compound with the molecular formula C17H18BrF It is a biphenyl derivative, where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position, while the other phenyl ring is substituted with a pentyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-fluoro-4’-pentyl-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction might involve 4-bromo-3-fluorobenzene and 4’-pentylphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-4’-pentyl-biphenyl would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors and recycling catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-4’-pentyl-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

    Oxidation and Reduction: The pentyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted biphenyls.

    Coupling Products: More complex biphenyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

4-Bromo-3-fluoro-4’-pentyl-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-pentyl-biphenyl depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific target and pathway involved. For example, if used in drug development, it might interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-4’-pentyl-biphenyl is unique due to the combination of bromine, fluorine, and pentyl substitutions on the biphenyl scaffold. This unique combination imparts specific physical and chemical properties, such as increased hydrophobicity and potential for specific interactions in chemical and biological systems.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYAEPDUJOIYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445881
Record name 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163129-11-1
Record name 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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